![molecular formula C9H7IN2O B15205586 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and organic synthesis. The presence of an iodine atom at the 6-position and a formyl group at the 3-position makes this compound particularly interesting for various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 6-position. The formyl group can be introduced through a Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The iodine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer activities.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives often involves interaction with biological macromolecules, such as proteins and nucleic acids. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with amino acid residues in proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
2-Methylimidazo[1,2-a]pyridine: Lacks the iodine and formyl groups, resulting in different reactivity and biological activity.
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
6-Iodo-3-methylthioimidazo[1,2-a]pyridine: Contains a methylthio group at the 3-position instead of a formyl group, leading to different chemical behavior.
Uniqueness: The presence of both the iodine atom and the formyl group in 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde makes it unique compared to its analogues. These functional groups confer distinct reactivity patterns and potential biological activities, making this compound a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Propriétés
Formule moléculaire |
C9H7IN2O |
|---|---|
Poids moléculaire |
286.07 g/mol |
Nom IUPAC |
6-iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7IN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3 |
Clé InChI |
URMREFDYGAVFJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=C(C=CC2=N1)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
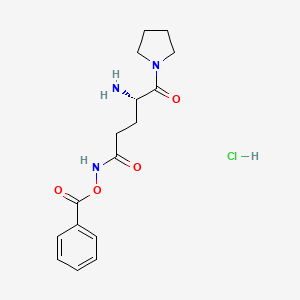
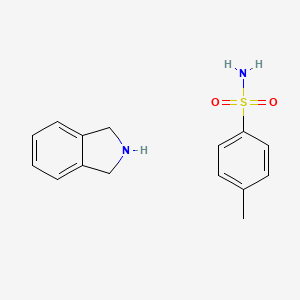
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)

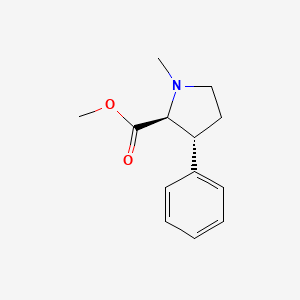

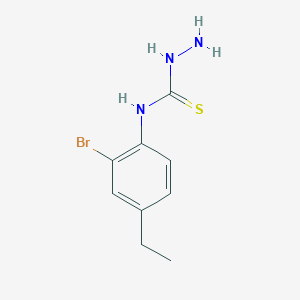
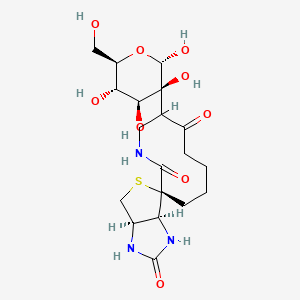
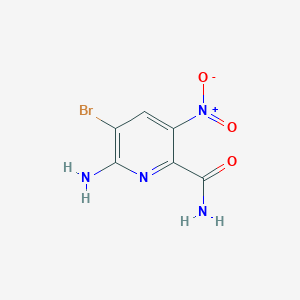
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
